molecular formula C23H24N2O4S B3649057 4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid

4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid

Cat. No.: B3649057
M. Wt: 424.5 g/mol
InChI Key: FQBXAAJZZLGXBR-UHFFFAOYSA-N
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Description

4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazole ring, a benzoic acid moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the methoxyphenyl group: This step involves the coupling of the thiazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the propanoylamino group: This can be done through an amide bond formation reaction, typically using a coupling reagent like EDC·HCl and a catalytic amount of HOBt.

    Final attachment of the benzoic acid moiety: This step involves the esterification or amidation of the intermediate with benzoic acid or its derivatives.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

    Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with the target, while the benzoic acid moiety can form ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid include:

    4-(4-Methoxyphenoxy)benzoic acid: This compound shares the methoxyphenyl and benzoic acid moieties but lacks the thiazole ring and propanoylamino group.

    4-Methoxyphenylacetic acid: This compound contains the methoxyphenyl group but differs in the rest of the structure.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents on the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-6-19-21(15-9-13-18(29-3)14-10-15)24-23(30-19)25(20(26)5-2)17-11-7-16(8-12-17)22(27)28/h7-14H,4-6H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBXAAJZZLGXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)O)C(=O)CC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Reactant of Route 2
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Reactant of Route 3
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Reactant of Route 4
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Reactant of Route 5
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid
Reactant of Route 6
4-[[4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-propanoylamino]benzoic acid

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